2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid
CAS No.: 720707-40-4
Cat. No.: VC5273993
Molecular Formula: C11H10O3
Molecular Weight: 190.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 720707-40-4 |
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Molecular Formula | C11H10O3 |
Molecular Weight | 190.198 |
IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid |
Standard InChI | InChI=1S/C11H10O3/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,13,14) |
Standard InChI Key | UYXWKABXDGYZSR-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid belongs to the class of α-keto acids, characterized by a carbonyl group adjacent to a carboxylic acid moiety. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol . The indene core consists of a bicyclic structure with a five-membered ring fused to a benzene ring, where the 5-position substituent places the oxoacetic acid group on the aromatic portion of the molecule (Figure 1).
Key structural features:
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Indene backbone: A bicyclic system comprising one saturated (2,3-dihydro) and one aromatic ring.
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Oxoacetic acid group: A ketone (-CO-) and carboxylic acid (-COOH) linked to the indene’s 5-position.
The substitution pattern significantly influences electronic properties, as the electron-withdrawing carboxylic acid and ketone groups decrease electron density at the aromatic ring, altering reactivity in electrophilic substitution reactions .
Synthesis and Reaction Pathways
Preparation of Oxalate Intermediates
The synthesis of α-keto acids like 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid often begins with the formation of oxalate esters. A general procedure involves reacting the corresponding alcohol with oxalyl chloride (GP1) . For example:
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Alcohol activation: The indenol derivative is treated with oxalyl chloride in dichloromethane (DCM) at 0°C.
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Quenching and extraction: The reaction is quenched with water, and the product is extracted using diethyl ether.
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Purification: The crude oxalate is purified via silica gel chromatography .
This method yields oxalate esters, which are subsequently hydrolyzed to the target α-keto acid under basic conditions.
Physicochemical Properties
Spectral Data
Although direct spectral data for 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid are unavailable, analogs such as 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetic acid provide reference benchmarks :
Spectroscopic Parameter | Value |
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¹H NMR (CDCl₃) | δ 7.24–7.19 (m, aromatic H), 3.92 (s, CH₂), 1.36 (s, tert-butyl) |
¹³C NMR | δ 170.5 (COOH), 137.9 (C=O), 128.5–126.0 (aromatic C) |
HRMS | m/z 238.0850 (C₁₃H₁₈S₂) |
The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in DMSO-d₆.
Thermal Stability
α-Keto acids are generally thermally labile due to decarboxylation tendencies. Decomposition temperatures for related compounds range from 120–150°C, depending on substitution . Stabilization via hydrogen bonding or salt formation (e.g., sodium or cesium salts) is common in synthetic protocols .
Applications in Organic Synthesis
Disulfide Formation
2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid serves as a precursor for unsymmetrical disulfides, critical in peptide chemistry and polymer science. Photoredox-catalyzed reactions with tetrasulfanes yield products like (3-(tert-butylsulfinothioyl)-3-methylbutyl)benzene (82% yield) .
Pharmaceutical Intermediates
The indene scaffold is prevalent in drug discovery (e.g., nonsteroidal anti-inflammatory drugs). Functionalization at the 5-position could modulate bioavailability or target specificity, though specific studies on this derivative remain unexplored.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to streamline oxalate formation and hydrolysis.
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Biological Screening: Evaluating antimicrobial or anticancer activity given the indene scaffold’s pharmacological relevance.
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Material Science: Incorporating the compound into conductive polymers or metal-organic frameworks (MOFs).
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